molecular formula C9H9N3O B2471723 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one CAS No. 29211-49-2

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one

Cat. No.: B2471723
CAS No.: 29211-49-2
M. Wt: 175.191
InChI Key: YRMYSKQWKJIJMR-UHFFFAOYSA-N
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Description

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Scientific Research Applications

Proton Transfer Studies

  • Excited-State Proton Transfer: 2-(1H-pyrazol-5-yl)pyridines, including derivatives like 2-(4-methyl-1H-pyrazol-5-yl)pyridine, exhibit three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT) (Vetokhina et al., 2012).

Synthesis and Crystal Structure

  • New Pyrazole Derivatives: Synthesis and characterization of new pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have been detailed (Shen et al., 2012).

Application in OLEDs

  • Electroluminescence in OLEDs: Derivatives like 2-(3-methyl-1H-pyrazol-5-yl)pyridine have been used in orange-red iridium (III) complexes, demonstrating high efficiency in organic light-emitting devices (OLEDs) with external quantum efficiency over 30% (Su et al., 2021).

Chemosensors

  • Detection of Al3+: A chemosensor based on 5-methyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid for detecting Al3+ ions has been developed, showing high sensitivity and selectivity (Naskar et al., 2018).

Corrosion Inhibition

  • Steel Corrosion Inhibition: Pyridine–pyrazole type organic compounds, including (5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol, have shown efficiency in inhibiting steel corrosion in acidic environments (Tebbji et al., 2005).

Antimicrobial Activity

  • Antimicrobial Properties: Sulfur-containing pyrazole-pyridine hybrids have been synthesized and investigated for antimicrobial activity against bacterial and fungal strains (Desai et al., 2022).

Metal Ion Extraction

  • Nickel and Copper Extraction: Iridium and copper complexes with pyridine-pyrazole ligands have been studied for their potential in extracting metal ions like nickel and copper (Pearce et al., 2019).

Various Chemical Transformations

  • Synthesis of Various Compounds: Research includes the synthesis of new pyridines and other related compounds utilizing pyrazole derivatives (Sayed et al., 2002).

Additional Applications

  • DNA Interaction and Antibacterial Studies: Complexes of 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol ligand have been studied for their interaction with DNA and antibacterial properties (Ramashetty et al., 2021).

Mechanism of Action

The mode of action of these compounds often involves interaction with specific cellular targets, leading to changes in cellular processes and biochemical pathways. The exact targets and pathways affected can vary widely depending on the specific structure and functional groups present in the pyrazole derivative .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability and the extent to which it can reach its targets within the body .

The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted from the body .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one is known to interact with various enzymes, proteins, and other biomolecules . It plays a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . It can hydrolyze both cAMP and cGMP, but has a higher affinity for cAMP .

Cellular Effects

The compound has been reported to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients . It also influences cell function by affecting different cellular components negatively under oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound has an approximately planar conformation with the pyridyl and pyrazole rings inclined by a dihedral angle, allowing the formation of an intramolecular N—H N hydrogen bond .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it is known to have preventive effects on myocardial injury following ischemia and reperfusion . Once lipid peroxides form, it forms unstable molecules which degrade rapidly forming a secondary product termed malondialdehyde (MDA) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is known to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients .

Metabolic Pathways

This compound is involved in various metabolic pathways. Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage .

Transport and Distribution

The compound is transported and distributed within cells and tissues. The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .

Subcellular Localization

A molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase active site showed a selective inhibition potential .

Properties

IUPAC Name

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMYSKQWKJIJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29211-49-2
Record name 3-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.5 g (4.44 mmol) of 2-hydrazinopyridine and 0.58 g (4.44 mmol) of acetoacetic ester are stirred in 15 ml of glacial acetic acid for 2 hours at 90° C. The mixture is then diluted with water and the precipitated crystals are filtered off with suction, washed again with water and dried under reduced pressure.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
acetoacetic ester
Quantity
0.58 g
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reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

From the reaction of 2-pyridylhydrazine and ethylacetoacetate, 2,4-dihydro-5-methyl-2-(2-pyridyl)-3H-pyrazol-3-one is obtained. Subsequent reaction with 2-ethylaniline yields 4-(2-ethylanilinomethylene)-2,4-dihydro-5-methyl-2-(2-pyridyl)-3H-pyrazol-3-one, Mp 182.9° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

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